molecular formula C8H8Br2 B14476355 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene CAS No. 65824-27-3

3,4-Dibromobicyclo[3.2.1]octa-2,6-diene

Cat. No.: B14476355
CAS No.: 65824-27-3
M. Wt: 263.96 g/mol
InChI Key: FBVJWNVLZGIMKU-UHFFFAOYSA-N
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Description

3,4-Dibromobicyclo[321]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene typically involves the bromination of bicyclo[3.2.1]octa-2,6-diene. This reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for 3,4-Dibromobicyclo[32This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structure.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 3 and 4 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often proceed through the formation of carbocation intermediates, which can then undergo further transformations .

Comparison with Similar Compounds

    2,4-Dibromobicyclo[3.2.1]octane: Similar structure but different bromination pattern.

    Bicyclo[3.2.1]octa-2,6-diene: Parent compound without bromine atoms.

    3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: Chlorine atoms instead of bromine.

Uniqueness: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene is unique due to the presence of bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms make it more reactive towards nucleophiles and electrophiles compared to its non-brominated or chlorinated analogs.

Properties

CAS No.

65824-27-3

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

IUPAC Name

3,4-dibromobicyclo[3.2.1]octa-2,6-diene

InChI

InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2

InChI Key

FBVJWNVLZGIMKU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C(=C2)Br)Br

Origin of Product

United States

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